molecular formula C12H6Br4O5 B10847099 Bis(2,3-dibromo-4,5-dihydroxyphenyl)ether

Bis(2,3-dibromo-4,5-dihydroxyphenyl)ether

Cat. No.: B10847099
M. Wt: 549.79 g/mol
InChI Key: USVLQGJGFKJBRW-UHFFFAOYSA-N
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Description

Bis(2,3-dibromo-4,5-dihydroxyphenyl)ether is a bromophenol compound isolated from marine algae. It has been studied for its cytotoxic, antibacterial, and antifungal properties. This compound has shown potential in various scientific research applications, particularly in the fields of medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2,3-dibromo-4,5-dihydroxyphenyl)ether can be synthesized through a series of bromination and etherification reactions. The starting material, 4,5-dihydroxybenzyl alcohol, undergoes bromination to introduce bromine atoms at the 2 and 3 positions. This is followed by an etherification reaction to form the final this compound compound .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of bromine and appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-dibromo-4,5-dihydroxyphenyl)ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis(2,3-dibromo-4,5-dihydroxyphenyl)ether has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other bromophenol derivatives.

    Biology: Studied for its cytotoxic effects on cancer cells and its antibacterial properties.

    Medicine: Potential use as an antifungal agent and in the treatment of type 2 diabetes due to its α-glucosidase inhibitory activity.

    Industry: Application in agriculture as a fungicide to control plant pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,3-dibromo-4,5-dihydroxyphenyl)ether is unique due to its broad-spectrum antifungal activity and its ability to interact with DNA and inhibit specific enzymes. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C12H6Br4O5

Molecular Weight

549.79 g/mol

IUPAC Name

3,4-dibromo-5-(2,3-dibromo-4,5-dihydroxyphenoxy)benzene-1,2-diol

InChI

InChI=1S/C12H6Br4O5/c13-7-5(1-3(17)11(19)9(7)15)21-6-2-4(18)12(20)10(16)8(6)14/h1-2,17-20H

InChI Key

USVLQGJGFKJBRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1OC2=C(C(=C(C(=C2)O)O)Br)Br)Br)Br)O)O

Origin of Product

United States

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